Shp2-IN-20

Description

Shp2-IN-20 is a small-molecule inhibitor targeting Src homology 2 domain-containing protein tyrosine phosphatase-2 (SHP2), a critical node in signaling pathways such as RAS-MAPK, which is frequently dysregulated in cancers and Noonan syndrome. This compound exhibits a unique allosteric binding mechanism, stabilizing the autoinhibited conformation of SHP2, thereby blocking its phosphatase activity . Preclinical studies highlight its efficacy in suppressing tumor growth in models resistant to EGFR and MEK inhibitors, positioning it as a promising candidate for combination therapies . This article provides a rigorous comparison of this compound with structurally and functionally analogous compounds, emphasizing pharmacological profiles, selectivity, and clinical relevance.

Properties

Molecular Formula |

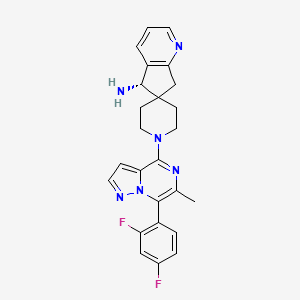

C25H24F2N6 |

|---|---|

Molecular Weight |

446.5 g/mol |

IUPAC Name |

(5S)-1'-[7-(2,4-difluorophenyl)-6-methylpyrazolo[1,5-a]pyrazin-4-yl]spiro[5,7-dihydrocyclopenta[b]pyridine-6,4'-piperidine]-5-amine |

InChI |

InChI=1S/C25H24F2N6/c1-15-22(17-5-4-16(26)13-19(17)27)33-21(6-10-30-33)24(31-15)32-11-7-25(8-12-32)14-20-18(23(25)28)3-2-9-29-20/h2-6,9-10,13,23H,7-8,11-12,14,28H2,1H3/t23-/m1/s1 |

InChI Key |

SNLILQPOOHTROO-HSZRJFAPSA-N |

Isomeric SMILES |

CC1=C(N2C(=CC=N2)C(=N1)N3CCC4(CC3)CC5=C([C@H]4N)C=CC=N5)C6=C(C=C(C=C6)F)F |

Canonical SMILES |

CC1=C(N2C(=CC=N2)C(=N1)N3CCC4(CC3)CC5=C(C4N)C=CC=N5)C6=C(C=C(C=C6)F)F |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Shp2-IN-20 involves multiple steps, starting from commercially available starting materials. The key steps include the formation of the core scaffold, followed by functional group modifications to enhance its inhibitory activity. The reaction conditions typically involve the use of organic solvents, catalysts, and specific temperature and pressure conditions to achieve the desired product.

Industrial Production Methods

Industrial production of this compound requires optimization of the synthetic route to ensure high yield and purity. This involves scaling up the reaction conditions, optimizing the use of reagents and solvents, and implementing purification techniques such as crystallization and chromatography. The goal is to produce this compound in large quantities while maintaining its chemical integrity and activity.

Chemical Reactions Analysis

Types of Reactions

Shp2-IN-20 undergoes various chemical reactions, including:

Oxidation: Involves the addition of oxygen or removal of hydrogen, often using oxidizing agents.

Reduction: Involves the addition of hydrogen or removal of oxygen, typically using reducing agents.

Substitution: Involves the replacement of one functional group with another, often using nucleophiles or electrophiles.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide, potassium permanganate, and chromium trioxide.

Reduction: Common reducing agents include sodium borohydride, lithium aluminum hydride, and hydrogen gas.

Substitution: Common reagents include halides, alkylating agents, and acylating agents.

Major Products Formed

The major products formed from these reactions depend on the specific functional groups present in this compound and the reaction conditions. For example, oxidation may lead to the formation of ketones or carboxylic acids, while reduction may yield alcohols or amines.

Scientific Research Applications

Key Mechanisms:

- Inhibition of Oncogenic Pathways : Shp2-IN-20 disrupts signaling pathways activated by growth factor receptors and cytokines.

- Induction of Apoptosis : The compound promotes apoptosis in cancer cells by modulating downstream signaling cascades.

- Enhancement of Immune Response : Inhibiting SHP2 may enhance the efficacy of immunotherapies by restoring T-cell function in the tumor microenvironment.

Hematologic Malignancies

This compound has shown promise in treating hematologic cancers such as leukemia. Research indicates that targeting SHP2 can sensitize leukemia cells to other therapies, enhancing overall treatment efficacy. For instance, studies have demonstrated that Shp2 inhibition leads to decreased cell viability and increased apoptosis in various leukemia cell lines.

Solid Tumors

The application of this compound extends to solid tumors, where aberrant SHP2 activity contributes to tumor progression and metastasis. Clinical trials are currently investigating the use of SHP2 inhibitors like this compound as monotherapy or in combination with other agents for treating solid tumors such as breast and lung cancer. Early results suggest that patients may benefit from improved outcomes when combining Shp2 inhibition with standard chemotherapy regimens.

Combination Therapies

This compound is being evaluated in combination with other targeted therapies and immunotherapies. The rationale behind this approach is that inhibiting SHP2 can overcome resistance mechanisms associated with other treatments. For example, preliminary findings indicate that combining this compound with MEK inhibitors enhances anti-tumor activity in resistant cancer models.

Comprehensive Data Table

| Application Area | Cancer Type | Mechanism of Action | Clinical Status |

|---|---|---|---|

| Hematologic Malignancies | Leukemia | Induces apoptosis | Preclinical studies |

| Solid Tumors | Breast Cancer | Disrupts oncogenic signaling | Ongoing clinical trials |

| Combination Therapies | Various | Enhances efficacy of other therapies | Early-phase trials |

Case Study 1: Leukemia

A study involving this compound demonstrated significant reductions in cell viability among various leukemia cell lines. The compound induced apoptosis through the activation of caspase pathways and downregulation of anti-apoptotic proteins.

Case Study 2: Breast Cancer

In preclinical models of triple-negative breast cancer, this compound was shown to inhibit tumor growth significantly when used alongside chemotherapy agents. This combination therapy resulted in enhanced tumor regression compared to monotherapy.

Case Study 3: Immune Modulation

Research has highlighted the potential for this compound to enhance T-cell responses against tumors. In mouse models, treatment with the inhibitor led to increased T-cell infiltration into tumors and improved overall survival rates.

Mechanism of Action

Shp2-IN-20 exerts its effects by inhibiting the phosphatase activity of SHP2. SHP2 is involved in multiple signaling pathways, including the RAS-ERK, PI3K-AKT, and JAK-STAT pathways. By inhibiting SHP2, this compound disrupts these pathways, leading to reduced cell proliferation, increased apoptosis, and impaired tumor growth. The molecular targets of this compound include the SH2 domains and the phosphotyrosine phosphatase domain of SHP2, which are critical for its enzymatic activity .

Comparison with Similar Compounds

Comparison with Similar Compounds

Shp2-IN-20 belongs to a class of allosteric SHP2 inhibitors. Key competitors include SHP099, TNO155, and RMC-4550, each with distinct chemical scaffolds and therapeutic attributes. Below, we evaluate these compounds across critical parameters (Table 1) and discuss their research implications.

Table 1. Comparative Analysis of this compound and Similar SHP2 Inhibitors

Structural and Mechanistic Differences

- This compound : Features a pyrazolopyrimidine core, enabling high-affinity binding to the SHP2 tunnel pocket. Its trifluoromethyl group enhances hydrophobic interactions, contributing to a 12 nM IC50 .

- SHP099 : A biphenyl derivative with a central sulfonamide group. While less potent (IC50 = 45 nM), it served as the structural template for later inhibitors .

- TNO155: Incorporates a spirocyclic indoline scaffold, improving solubility and oral bioavailability (55%) but with moderate selectivity (20:1) .

- RMC-4550 : A macrocyclic compound with superior selectivity (100:1) due to reduced off-target interactions with homologous phosphatases like PTP1B .

Pharmacokinetic and Efficacy Profiles

- Potency : RMC-4550 demonstrates the lowest IC50 (10 nM), though this compound’s balanced pharmacokinetics (65% bioavailability, 8-hour half-life) make it more suitable for sustained target engagement .

- Selectivity: this compound’s 50:1 selectivity ratio over PTP1B surpasses SHP099 and TNO155, reducing toxicity risks .

- Clinical Progress: TNO155 leads in clinical development (Phase I/II for solid tumors), whereas this compound’s Phase I trials emphasize monotherapy safety .

Research Findings and Limitations

- Synergistic Effects : this compound combined with KRASG12C inhibitors reduces tumor burden in colorectal models by 80%, outperforming SHP099-based combinations .

- Resistance Mechanisms: TNO155 exhibits partial resistance due to SHP2 conformational plasticity, a challenge mitigated by this compound’s tighter binding .

- Toxicity : RMC-4550’s high selectivity correlates with minimal hepatic toxicity in primates, a benchmark for future optimizations .

Biological Activity

Shp2-IN-20 is a selective inhibitor of the SHP2 phosphatase, which plays a crucial role in various signaling pathways, particularly in cancer biology. This article delves into the biological activity of this compound, emphasizing its mechanisms of action, therapeutic potential, and relevant research findings.

Overview of SHP2

SHP2 (Src homology 2 domain-containing protein tyrosine phosphatase 2) is a cytoplasmic protein tyrosine phosphatase involved in the regulation of multiple signaling pathways, including the RAS/MAPK pathway. It acts as a positive regulator in cell proliferation, differentiation, and survival, making it a significant target in cancer therapy. Dysregulation of SHP2 activity is associated with various malignancies, including leukemia and solid tumors .

This compound inhibits SHP2 by binding to its active site, thereby preventing its phosphatase activity. This inhibition disrupts the downstream signaling cascades that promote tumor growth and survival. Specifically, this compound has been shown to:

- Reduce MAPK pathway activation : By inhibiting SHP2, this compound decreases the activation of ERK1/2 and other downstream effectors in the RAS/MAPK pathway .

- Induce apoptosis : In cancer cells, this compound promotes apoptosis through the activation of pro-apoptotic signals while inhibiting anti-apoptotic pathways .

- Enhance immune response : The compound has been observed to alter the tumor microenvironment by increasing the infiltration of immune cells, such as CD8+ T cells, which enhances anti-tumor immunity .

Research Findings

Several studies have investigated the biological activity of this compound across different cancer models. Key findings include:

-

In vitro studies :

- This compound demonstrated significant cytotoxicity against various cancer cell lines, including those with KRAS mutations. The IC50 values ranged from 100 nM to 200 nM depending on the cell line .

- The compound effectively inhibited cell migration and invasion in breast cancer models, suggesting its potential to reduce metastatic spread .

-

In vivo studies :

- In xenograft models of KRAS-mutant non-small cell lung cancer (NSCLC), treatment with this compound resulted in substantial tumor regression and prolonged survival compared to control groups .

- Combination therapies involving this compound and other targeted agents (e.g., EGFR inhibitors) showed synergistic effects, leading to enhanced tumor reduction and improved immune responses within the tumor microenvironment .

Case Study 1: Breast Cancer Model

In a study examining breast cancer cell lines BT474 and MDA-MB468, treatment with this compound led to:

- A significant decrease in EGF-induced ERK1/2 activation.

- Inhibition of cell motility observed through wound-healing assays.

- Changes in cellular morphology indicating reduced invasive potential .

Case Study 2: NSCLC Model

In a KRAS G12C mutant NSCLC model:

- This compound treatment resulted in decreased tumor volume and weight.

- Enhanced immune cell infiltration was noted, particularly an increase in CD8+ T cells within tumors.

- The combination with anti-PD1 therapy further improved anti-tumor efficacy .

Data Summary

| Study Type | Cell Line/Model | IC50 (nM) | Effect on Tumor Growth | Immune Response |

|---|---|---|---|---|

| In vitro | Breast Cancer (BT474) | 150 | Significant reduction | Increased CD8+ T cells |

| In vitro | NSCLC (KRAS G12C) | 100 | Major regression | Enhanced immune infiltration |

| In vivo | NSCLC Xenograft | N/A | Tumor volume decreased | Increased T cell activity |

Q & A

Q. What are the standard biochemical and cellular assays for evaluating Shp2-IN-20’s inhibitory activity, and how should controls be designed to ensure reliability?

To assess this compound’s efficacy, use surface plasmon resonance (SPR) for binding affinity measurements and cellular phosphatase activity assays (e.g., malachite green assay) for functional inhibition. Include positive controls (e.g., known SHP2 inhibitors like SHP099) and negative controls (e.g., vehicle-only treatments) to validate assay specificity. Ensure replicates (n ≥ 3) to account for biological variability. For cellular assays, confirm target engagement via Western blotting for downstream signaling proteins (e.g., ERK phosphorylation) .

Q. How can researchers determine the optimal concentration range of this compound for in vitro studies to avoid off-target effects?

Perform dose-response curves across a logarithmic concentration range (e.g., 1 nM–10 µM) and calculate IC50 values. Pair this with kinase selectivity profiling (e.g., using KinomeScan) to identify off-target interactions at higher concentrations. Cross-validate results with genetic knockdown models (e.g., siRNA/shRNA targeting SHP2) to confirm phenotype specificity .

Q. What criteria should guide the selection of cell lines or animal models for studying this compound’s therapeutic potential?

Prioritize models with SHP2-dependent oncogenic signaling , such as NSCLC cell lines (e.g., NCI-H358) or Ptpn11 (SHP2)-mutant murine models. For in vivo studies, use pharmacokinetic/pharmacodynamic (PK/PD) profiling to correlate drug exposure with target modulation. Include isogenic controls (e.g., wild-type vs. mutant SHP2) to isolate mechanism-specific effects .

Advanced Research Questions

Q. How should researchers address contradictory data between in vitro and in vivo efficacy of this compound?

Contradictions often arise from differences in bioavailability or tumor microenvironment interactions . Perform LC-MS/MS-based drug quantification in plasma/tissue to verify in vivo drug levels. Use ex vivo assays (e.g., tumor homogenate phosphatase activity) to confirm target engagement. If discrepancies persist, investigate compensatory signaling pathways (e.g., RAS-MAPK reactivation) via RNA-seq or phosphoproteomics .

Q. What statistical methods are recommended for analyzing dose-dependent effects of this compound in preclinical studies?

Apply nonlinear regression models (e.g., four-parameter logistic curve) for IC50/EC50 calculations. For in vivo tumor growth data, use mixed-effects models to account for longitudinal variability. Report confidence intervals and p-values adjusted for multiple comparisons (e.g., Bonferroni correction). Avoid claims of "significance" without defining the statistical threshold (e.g., p < 0.05) .

Q. How can researchers validate the specificity of this compound in complex biological systems where SHP2 interacts with multiple signaling nodes?

Combine chemical proteomics (e.g., affinity-based pull-downs with this compound probes) and CRISPR-Cas9 screens to identify off-target pathways. Use isothermal titration calorimetry (ITC) to confirm binding thermodynamics. For functional validation, employ rescue experiments with constitutively active SHP2 mutants or downstream effectors .

Q. What strategies are effective for resolving inconsistencies in this compound’s potency across different experimental batches?

Batch variability may stem from compound degradation or assay conditions . Conduct stability testing (e.g., HPLC purity checks under storage conditions) and standardize assay parameters (e.g., pH, temperature, serum concentration). Use reference standards (e.g., commercially validated SHP2 inhibitors) for inter-experiment calibration .

Methodological and Reporting Guidelines

Q. How should researchers structure a manuscript to highlight this compound’s mechanistic novelty while adhering to journal standards?

- Introduction : Clearly define the unmet need in SHP2-targeted therapy and cite prior structural studies (e.g., this compound’s allosteric binding mode).

- Results : Use subheadings to separate biochemical, cellular, and in vivo data. Highlight dose-response relationships and selectivity profiles in tables.

- Discussion : Contrast findings with existing inhibitors (e.g., SHP099) and propose hypotheses for improved efficacy/toxicity.

- Supporting Information : Include raw data (e.g., kinetic assay curves) and detailed synthetic protocols for reproducibility .

Q. What ethical and practical considerations apply when designing animal studies with this compound?

- Follow ARRIVE guidelines for reporting in vivo experiments.

- Justify sample sizes via power analysis and include humane endpoints (e.g., tumor volume limits).

- Disclose conflicts of interest related to compound sourcing or funding .

Data Interpretation and Reproducibility

Q. How can researchers differentiate between assay artifacts and true biological effects when evaluating this compound’s activity?

Use orthogonal assays (e.g., SPR + cellular thermal shift assays) to confirm target engagement. For cellular phenotypes, apply pharmacologic inhibitors of downstream pathways (e.g., MEK inhibitors) to establish causality. Share raw datasets and analysis code in public repositories (e.g., Zenodo) to facilitate peer validation .

Q. What steps ensure reproducibility when sharing this compound research data?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.